molecular formula C10H6BrF2NO2 B1447431 2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid CAS No. 1805592-74-8

2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid

Cat. No.: B1447431
CAS No.: 1805592-74-8
M. Wt: 290.06 g/mol
InChI Key: MZKXCTCPSQUCHF-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid is an organic compound that features a bromine, cyano, and difluoromethyl group attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor, followed by the introduction of the cyano and difluoromethyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetic acid moiety through carboxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-difluorobenzoic acid: Similar in structure but lacks the cyano group.

    2-Cyano-4,5-difluorobenzoic acid: Similar but lacks the bromine atom.

    2-Bromo-5-cyano-4-methylbenzoic acid: Similar but has a methyl group instead of a difluoromethyl group.

Uniqueness

2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid is unique due to the presence of all three functional groups (bromine, cyano, and difluoromethyl) on the phenyl ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-3-7(10(12)13)6(4-14)1-5(8)2-9(15)16/h1,3,10H,2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKXCTCPSQUCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)C(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 3
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 4
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 5
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 6
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid

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